molecular formula C15H13IN2O3S B249358 N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide

Numéro de catalogue B249358
Poids moléculaire: 428.2 g/mol
Clé InChI: FONAMCOBHWMJSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide, also known as GW9662, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating adipocyte differentiation, glucose homeostasis, and inflammation. The inhibition of PPARγ by GW9662 has been shown to have significant implications in various fields of research, including cancer biology, metabolic disorders, and immunology.

Mécanisme D'action

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide acts as a selective antagonist of PPARγ by binding to its ligand-binding domain. This binding prevents the activation of PPARγ by its natural ligands, such as thiazolidinediones. The inhibition of PPARγ by N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has been shown to have downstream effects on various biological processes, including adipocyte differentiation, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
The inhibition of PPARγ by N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has been shown to have significant biochemical and physiological effects. Inhibition of PPARγ has been shown to reduce adipocyte differentiation and promote lipolysis, which may have implications in the treatment of obesity. Additionally, N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has been shown to reduce insulin sensitivity and glucose uptake, which may have implications in the treatment of type 2 diabetes. Finally, inhibition of PPARγ has been shown to reduce inflammation, which may have implications in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has several advantages as a tool for scientific research. It is a selective antagonist of PPARγ, which allows for the specific inhibition of this nuclear receptor without affecting other pathways. Additionally, N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has been shown to have low toxicity and high stability, making it a reliable tool for long-term experiments. However, N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide also has some limitations. Its selectivity for PPARγ may limit its use in studies that require inhibition of other nuclear receptors. Additionally, the inhibition of PPARγ by N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide may have off-target effects that need to be carefully considered in experimental design.

Orientations Futures

There are several future directions for research involving N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide. One potential area of research is the role of PPARγ in cancer biology. PPARγ has been shown to have both tumor-promoting and tumor-suppressive effects, and the inhibition of PPARγ by N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide may have implications in the treatment of cancer. Additionally, the role of PPARγ in immune regulation is an area of active research, and the inhibition of PPARγ by N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide may have implications in the treatment of autoimmune diseases. Finally, the development of more selective PPARγ antagonists, with fewer off-target effects, may further improve the utility of N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide as a tool for scientific research.

Méthodes De Synthèse

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide can be synthesized through a multi-step process that involves the reaction of 4-iodobenzoyl chloride with 2-hydroxy-5-methoxyaniline to form N-[(2-hydroxy-5-methoxyphenyl)carbamoyl]-4-iodobenzamide. This intermediate can then be treated with thiosemicarbazide to form the final compound, N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide.

Applications De Recherche Scientifique

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide has been extensively used in scientific research as a tool to study the role of PPARγ in various biological processes. It has been shown to inhibit the transcriptional activity of PPARγ by binding to its ligand-binding domain. This inhibition has been used to investigate the downstream effects of PPARγ activation in different cellular contexts.

Propriétés

Nom du produit

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide

Formule moléculaire

C15H13IN2O3S

Poids moléculaire

428.2 g/mol

Nom IUPAC

N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide

InChI

InChI=1S/C15H13IN2O3S/c1-21-11-6-7-13(19)12(8-11)17-15(22)18-14(20)9-2-4-10(16)5-3-9/h2-8,19H,1H3,(H2,17,18,20,22)

Clé InChI

FONAMCOBHWMJSB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)I

SMILES canonique

COC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)I

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.